4-(2-((2-Isopropyl-5-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-(2-((2-Isopropyl-5-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Isopropyl-5-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 2-isopropyl-5-methylphenol with an appropriate acylating agent under controlled conditions.
Hydrazone formation: The phenoxy intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.
Coupling with 4-chlorobenzoic acid: The final step involves coupling the carbohydrazonoyl intermediate with 4-chlorobenzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-Isopropyl-5-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-((2-Isopropyl-5-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-((2-Isopropyl-5-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((2-Isopropyl-5-methylphenoxy)AC)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
The uniqueness of 4-(2-((2-Isopropyl-5-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
302910-01-6 |
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Molecular Formula |
C26H25ClN2O4 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H25ClN2O4/c1-17(2)23-13-4-18(3)14-24(23)32-16-25(30)29-28-15-19-5-11-22(12-6-19)33-26(31)20-7-9-21(27)10-8-20/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+ |
InChI Key |
UXYZIZJNUUQVFH-RWPZCVJISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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